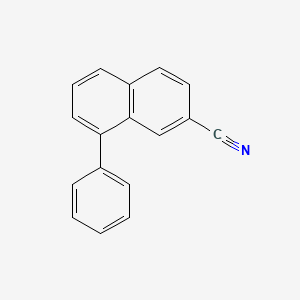

8-Phenylnaphthalene-2-carbonitrile

説明

8-Phenylnaphthalene-2-carbonitrile is a naphthalene derivative featuring a phenyl substituent at the 8-position and a cyano group (-CN) at the 2-position. Its synthesis typically involves multi-step organic reactions, such as Knoevenagel condensation, cyclization, and aromatization, analogous to methods used for other naphthalene-2-carbonitrile derivatives . The compound’s structure combines the extended π-conjugation of naphthalene with the electron-withdrawing cyano group, making it suitable for applications in photochemical systems, particularly as a component in bimolecular photoinitiators for free-radical, cationic, and thiol–ene polymerization reactions .

特性

CAS番号 |

27331-42-6 |

|---|---|

分子式 |

C17H11N |

分子量 |

229.27 g/mol |

IUPAC名 |

8-phenylnaphthalene-2-carbonitrile |

InChI |

InChI=1S/C17H11N/c18-12-13-9-10-15-7-4-8-16(17(15)11-13)14-5-2-1-3-6-14/h1-11H |

InChIキー |

UVUBFKMNSMGTPO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenylnaphthalene-2-carbonitrile typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method is the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile. This reaction involves the use of palladium catalysts and cyanide sources under controlled conditions to introduce the nitrile group .

Industrial Production Methods: Industrial production of 8-Phenylnaphthalene-2-carbonitrile may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

化学反応の分析

Types of Reactions: 8-Phenylnaphthalene-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to the formation of quinones or reduced naphthalene compounds.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

8-Phenylnaphthalene-2-carbonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, making it versatile for synthesizing pharmaceuticals and agrochemicals.

Synthetic Routes:

The synthesis of 8-phenylnaphthalene-2-carbonitrile typically involves several methods, including:

- Suzuki-Miyaura Coupling: This method allows for the coupling of aryl halides with boronic acids under palladium catalysis.

- Nucleophilic Substitution Reactions: The cyano group can be replaced or modified to yield various derivatives with distinct properties.

Materials Science

Photoinitiators in Polymerization:

Recent studies have highlighted the use of derivatives of 8-phenylnaphthalene-2-carbonitrile as photoinitiators in polymerization processes. These compounds can initiate both cationic and free-radical polymerizations when exposed to UV light, making them valuable in the production of advanced materials .

Table 1: Photopolymerization Applications

| Application Type | Description |

|---|---|

| Cationic Polymerization | Initiates polymerization of epoxide and vinyl ether monomers. |

| Free-Radical Polymerization | Effective for acrylate monomers, enhancing conversion rates significantly. |

| Thiol-Ene Reactions | Facilitates thiol-ene polymerizations under UV exposure. |

Medicinal Chemistry

Potential Biological Activity:

The compound has been investigated for its potential biological activities, particularly as a photosensitizer in photodynamic therapy (PDT). The ability to absorb light and transfer energy makes it suitable for applications targeting cancer cells through localized activation .

Case Study: Fungistatic Activity

Research has shown that derivatives of 8-phenylnaphthalene-2-carbonitrile exhibit fungistatic properties against various fungi. For instance, one study demonstrated that certain derivatives were more effective than commercial fungicides like Kaptan .

Nanotechnology

Nanoparticle Synthesis:

The compound's reactivity allows it to be incorporated into nanoparticle formulations for biomedical applications. These nanoparticles can be engineered for drug delivery systems, bioimaging, and therapeutic agents due to their biocompatibility and functional versatility .

作用機序

The mechanism of action of 8-Phenylnaphthalene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can also engage in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Key Insights :

- The phenyl group at C8 in 8-Phenylnaphthalene-2-carbonitrile enhances steric bulk and π-conjugation compared to smaller substituents (e.g., methyl or amino groups) in other derivatives.

- Synthetic routes for naphthalene carbonitriles often share common steps (e.g., cyclization), but substituent positioning requires tailored strategies .

Physicochemical and Reactivity Profiles

Table 2: Comparative Physicochemical Properties*

Key Insights :

- The phenyl and cyano groups in 8-Phenylnaphthalene-2-carbonitrile likely reduce solubility in polar solvents but improve light absorption efficiency, critical for photoinitiation .

- Amino-substituted derivatives (e.g., 1-Amino-4-methyl-naphthalene-2-carbonitrile) exhibit enhanced radical generation due to electron-donating effects, whereas phenyl substituents prioritize stability and extended conjugation .

Table 3: Functional Comparison in Photoinitiating Systems

Key Insights :

- 8-Phenylnaphthalene-2-carbonitrile’s versatility stems from its balanced electron-withdrawing (cyano) and electron-donating (phenyl) groups, enabling broad applicability in photopolymerization .

Toxicological Considerations

- Naphthalene and methylnaphthalenes: Inhalation exposure linked to respiratory toxicity and carcinogenicity in rodents .

- Carbonitrile group: Potential cyanide release under metabolic degradation, though this risk remains unstudied for 8-Phenylnaphthalene-2-carbonitrile.

Critical Gap : Empirical studies on the environmental and health impacts of 8-Phenylnaphthalene-2-carbonitrile are urgently needed.

生物活性

8-Phenylnaphthalene-2-carbonitrile (C15H11N) is an organic compound characterized by a naphthalene backbone with a phenyl group and a cyano group at the 2-position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and materials science. This article reviews the biological activity of 8-phenylnaphthalene-2-carbonitrile, including its synthesis, interactions with biological targets, and potential applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

8-Phenylnaphthalene-2-carbonitrile can be synthesized through various methods, often involving substitution reactions that introduce the phenyl and cyano groups at specific positions on the naphthalene ring. The versatility of its synthesis allows for modifications that can enhance its biological activity.

Cytotoxicity

Cytotoxicity assays have been conducted on naphthalene derivatives to evaluate their effects on cancer cell lines. For example, certain compounds within this chemical class have shown moderate cytotoxic effects against human colorectal carcinoma (HCT-116) cells, with IC50 values indicating significant inhibition of cell growth . The potential for 8-phenylnaphthalene-2-carbonitrile to exhibit similar cytotoxic properties warrants further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that slight modifications in the chemical structure can lead to significant changes in biological activity. For instance, substituents on the naphthalene ring can influence lipophilicity and electronegativity, which are critical for interaction with biological targets . Understanding these relationships is essential for optimizing the design of new derivatives with enhanced biological activity.

Case Studies

- Antibacterial Studies : A study evaluated various naphthalene derivatives for their antibacterial efficacy against multiple strains. Compounds similar to 8-phenylnaphthalene-2-carbonitrile were tested, revealing promising results with MIC values below 55 µmol/L against resistant strains .

- Cytotoxicity Evaluation : In a comparative analysis of naphthalene derivatives, compounds were tested against HCT-116 cells. Some showed IC50 values comparable to established chemotherapeutics, suggesting that modifications to the naphthalene framework could yield potent anticancer agents .

Potential Applications

Given its structural features, 8-phenylnaphthalene-2-carbonitrile holds promise in several applications:

- Medicinal Chemistry : Its potential as an antibacterial and anticancer agent could lead to the development of new pharmaceuticals.

- Materials Science : The compound's reactivity allows it to serve as an intermediate in organic synthesis and materials development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。